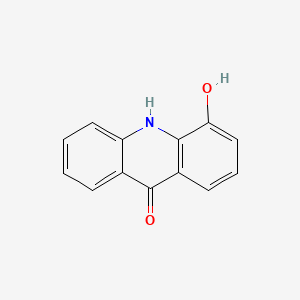

9(10H)-Acridinone, 4-hydroxy-

Description

Structural Significance within Acridinone (B8587238) Chemistry

The chemical architecture of 9(10H)-Acridinone, 4-hydroxy- is fundamental to its properties and reactivity. The core of the molecule is the acridinone scaffold, a planar, tricyclic system with a nitrogen atom at position 10 and a carbonyl group at position 9. ijddr.inwikipedia.org This planarity is a defining characteristic of acridones and is often cited as the reason for their ability to intercalate with DNA and RNA, a primary mechanism behind their biological activity. ijddr.innih.gov

The defining feature of this specific compound is the hydroxyl (-OH) group substituted at the C-4 position of the acridinone nucleus. ontosight.ai The presence and position of this hydroxyl group significantly influence the molecule's electronic properties, solubility, and capacity for intermolecular interactions. ontosight.ai It can participate in hydrogen bonding, which affects how the molecule interacts with biological targets like enzymes or nucleic acids. ontosight.aiijddr.in The nature and placement of substituents on the acridone (B373769) core are critical determinants of biological function and selectivity, making the 4-hydroxy substitution a key point of interest in structure-activity relationship (SAR) studies. nih.gov

Chemical Properties of 9(10H)-Acridinone

| Property | Value |

|---|---|

| Chemical Formula | C13H9NO |

| Molar Mass | 195.221 g·mol−1 |

| Appearance | Yellow powder |

| Melting Point | 354 °C (decomposes) |

| Solubility | Almost insoluble in water, ethanol (B145695), and ether; Soluble in organic solvents like DMSO. ijddr.insolubilityofthings.com |

Overview of Emerging Research Foci for 9(10H)-Acridinone, 4-Hydroxy- Analogues

Research interest in acridinone analogues, including those derived from 4-hydroxyacridinone, is primarily driven by their potential as therapeutic agents. ijddr.innih.gov The versatility of the acridone scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. rsc.org

Emerging research is concentrated in several key areas:

Anticancer Activity: This remains a major focus. The planar structure of acridones allows them to function as DNA intercalators and inhibitors of enzymes crucial for cell replication, such as topoisomerases. rsc.orgnih.gov Studies on analogues explore how different substitutions impact cytotoxicity and selectivity for cancer cells. For instance, replacing the 4-hydroxy group with a 4-methoxy group has been shown in some derivatives to increase cytotoxicity and activity against multidrug-resistant cells. ijddr.in Other research involves creating complex derivatives, such as imidazoacridinones, which have shown potent antineoplastic activity. researchgate.netnih.gov

Antimicrobial and Antiparasitic Activity: Acridinone derivatives have been investigated for their effectiveness against various pathogens. ontosight.aiopenmedicinalchemistryjournal.com Research into haloalkoxyacridinones and 10-N-substituted acridinones has revealed potent antimalarial properties, in some cases exceeding that of established drugs like chloroquine (B1663885) against certain strains. rsc.orgopenmedicinalchemistryjournal.com The antileishmanial activity of specific acridinone derivatives has also been reported. ijddr.in

Neuroactive Potential: A study on natural acridinone alkaloids found that Inubosin B, an analogue possessing a hydroxy group at the C-4 position, exhibited potent, dose-dependent activity related to neurogenesis promotion. rsc.org This suggests a potential, though less explored, avenue for research into the neurological applications of 4-hydroxyacridinone analogues.

The table below summarizes key research findings for various acridinone analogues, highlighting the importance of the substitution pattern on the core structure.

Research on Analogues of 9(10H)-Acridinone

| Analogue/Derivative Class | Research Focus | Key Findings | Citation |

|---|---|---|---|

| N10-substituted-4-methoxyacridones | Anticancer (Multidrug Resistance) | Substitution of -H at C-4 with –OCH3 increases cytotoxicity and anti-MDR activity. | ijddr.in |

| 8-hydroxy-imidazoacridinones | Anticancer (Leukemia) | Demonstrated potent cytotoxic and antitumor activity in mouse models. | nih.gov |

| Haloalkoxyacridinones | Antimalarial | Showed extremely potent antiplasmodial activity in vitro. | openmedicinalchemistryjournal.com |

| Inubosin B (4-hydroxy analogue) | Neurogenesis | Demonstrated potent Ngn2 promoter activity, suggesting a role in neuronal development. | rsc.org |

| (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives | Antileishmanial | Two derivatives revealed selective antileishmanial activity. | ijddr.in |

Historical Context of Acridinone Research Contributions

The scientific investigation of acridone-related compounds dates back to the late 19th and early 20th centuries. The parent compound, acridine (B1665455), was first isolated from coal tar, and its derivatives initially attracted interest for their properties as dyes. ijddr.insolubilityofthings.com The pharmaceutical journey of acridones began with the work of Paul Ehrlich in the late nineteenth century. ijddr.in The formal identification of the acridone structure is credited to Karl Drechsler in 1914. wikipedia.org

Early in the 20th century, the discovery of the antibacterial properties of certain aminoacridines marked a significant milestone, and these compounds were used as antibacterial agents until they were largely replaced by sulfonamides and penicillins. umn.edu Following this, the research focus shifted towards other therapeutic applications, particularly antimalarial and anticancer activities. nih.govopenmedicinalchemistryjournal.comumn.edu

A crucial development in acridone chemistry was the establishment of reliable synthetic methods. The Ullmann condensation, first described by Fritz Ullmann in 1903, provided a foundational method for synthesizing the N-phenylanthranilic acid precursors required for cyclization into the acridone core. umn.edu This and other synthetic advancements have enabled chemists to create a vast library of acridone derivatives, facilitating extensive structure-activity relationship studies that continue to this day. ijddr.innih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

31231-39-7 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-hydroxy-10H-acridin-9-one |

InChI |

InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |

InChI Key |

IHQWDTIWYJZZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 10h Acridinone, 4 Hydroxy and Its Derivatives

Classical Chemical Synthesis Approaches to the 9(10H)-Acridinone Core

Traditional methods for the synthesis of the 9(10H)-acridinone core have laid the foundation for the development of a vast library of derivatives. These approaches typically involve the construction of the tricyclic system through cyclization reactions, often under harsh conditions.

Ring Closure Reactions for Acridinone (B8587238) Skeleton Formation

Intramolecular cyclization is a fundamental strategy for the formation of the acridinone skeleton. A common approach involves the cyclization of N-phenylanthranilic acid derivatives. For instance, the synthesis of 9(10H)-Acridone-2-carboxylic acid is achieved through a ring closure reaction of Diphenylamine-2,4'-dicarboxylic acid. This precursor is synthesized by the reaction of 4-aminobenzoic acid and 2-chlorobenzoic acid. The subsequent ring closure is typically effected by heating in a strong acid like sulfuric acid, followed by basic hydrolysis. researchgate.net This method highlights a classic route to a functionalized acridinone, where the substitution pattern of the final product is determined by the starting materials.

Another example of ring closure involves the reaction of N-unsubstituted β-lactams with arynes. This reaction proceeds through the formation of a 2,3-dihydroquinolin-4-one intermediate, which then reacts with another molecule of aryne to form the acridinone skeleton via extrusion of an ethylene (B1197577) molecule.

Functionalization of the 9(10H)-Acridinone Scaffold

The functionalization of a pre-formed 9(10H)-acridinone scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. One method of functionalization is demonstrated in the synthesis of acridone (B373769) derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net This multi-step synthesis begins with the formation of 9(10H)-Acridone-2-carboxylic acid, as described previously. This carboxylic acid derivative then serves as a versatile intermediate for further modifications. For example, it can be converted to an acid chloride, which can then be reacted with various nucleophiles to introduce new functional groups. researchgate.net

Condensation-Cyclization Reactions

Condensation-cyclization reactions are a cornerstone of classical acridinone synthesis, often involving the formation of a key C-N or C-C bond in the cyclization step. The Ullmann condensation is a well-established method for the synthesis of N-phenylanthranilic acids, which are key precursors to acridinones. nih.gov This reaction typically involves the copper-catalyzed coupling of an aniline (B41778) with an o-halobenzoic acid. The resulting N-phenylanthranilic acid can then be cyclized under acidic conditions to yield the acridinone core. nih.gov

The Bernthsen acridine (B1665455) synthesis is another classical condensation reaction that can be adapted for the synthesis of acridinone precursors. This reaction involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride at high temperatures. While traditionally used for acridine synthesis, modifications of this approach can lead to intermediates that are subsequently converted to acridinones.

A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products. This method involves the condensation reaction of commercially available anthranilic acid and phenol (B47542) derivatives, followed by regioselective annulation to form the tetracyclic core of acridone derivatives. For example, the reaction of anthranilic acid with phloroglucinol (B13840) in the presence of p-toluenesulfonic acid (TsOH) in refluxing 1-hexanol (B41254) yields 1,3-dihydroxyacridinone in high yield. acs.org

Modern Catalytic and Green Chemistry Strategies

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign methods for the synthesis of 9(10H)-acridinone derivatives. These modern approaches often utilize transition-metal catalysis and one-pot multicomponent strategies to streamline the synthetic process.

Palladium-Mediated C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of substituents onto the acridinone scaffold, avoiding the need for pre-functionalized starting materials. A stoichiometric methodology for the synthesis of 4-arylated/alkylated 9(10H)-acridinones has been developed via a palladium-mediated ortho-C-H bond activation and C-C bond cross-coupling strategy. researchgate.net In this approach, a N-(pyridin-2-yl)-9(10H)-acridinone palladacycle is used as the starting material. This palladacycle is then reacted with potassium aryl/alkyltrifluoroborates in the presence of p-benzoquinone as a promoter to furnish a variety of 4-substituted 9(10H)-acridinones in good yields. researchgate.net The directing pyridin-2-yl group can subsequently be removed. researchgate.net

A palladium-catalyzed reductive annulation reaction of 2-nitrobenzaldehydes and resorcinols provides a direct synthesis of acridinone derivatives. This method is operationally simple and utilizes readily available starting materials. rsc.org

Below is a table summarizing the yields of various 4-substituted 9(10H)-acridinones synthesized via the palladium-mediated C-H functionalization strategy.

| Entry | Coupling Partner (R-BF3K) | Product | Yield (%) |

| 1 | Phenyl | 4-Phenyl-N-(pyridin-2-yl)-9(10H)-acridinone | 85 |

| 2 | 4-Methylphenyl | 4-(p-Tolyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 95 |

| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 78 |

| 4 | 4-Fluorophenyl | 4-(4-Fluorophenyl)-N-(pyridin-2-yl)-9(10H)-acridinone | 81 |

| 5 | 2-Thienyl | 4-(Thiophen-2-yl)-N-(pyridin-2-yl)-9(10H)-acridinone | 65 |

| 6 | Cyclopropyl | 4-Cyclopropyl-N-(pyridin-2-yl)-9(10H)-acridinone | 52 |

One-Pot Multicomponent Reaction Synthesis

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of acridinone derivatives. A variety of substituted acridones can be synthesized via a one-pot, metal-free cascade reaction involving the DBU-mediated addition between quinols and ortho-methoxycarbonylaryl isocyanates. nih.gov This reaction proceeds through the formation of a bicyclic oxazolidinone intermediate, followed by intramolecular condensation, tautomerization, and decarboxylation to yield the acridone product. nih.gov

Another sustainable approach combines a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov These intermediates can then be aromatized to the fully unsaturated 1,3-diarylacridin-9(10H)-ones. nih.gov

Green chemistry principles have been applied to the synthesis of acridinedione derivatives using a magnetically separable and reusable Fe3O4@Polyaniline-SO3H nanocomposite as a catalyst. mdpi.com This one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) in aqueous ethanol (B145695) provides excellent yields in short reaction times. mdpi.com

The following table presents examples of acridinone derivatives synthesized through one-pot multicomponent reactions.

| Reaction Components | Catalyst/Conditions | Product | Yield (%) | Reference |

| p-Quinols, o-Methoxycarbonylaryl isocyanates | DBU | Substituted 1-hydroxyacridones | Not specified | nih.gov |

| Chalcones, Anilines, β-Ketoesters | Ce(IV)-catalyst, Microwave | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | 75-94 | nih.gov |

| Aromatic aldehydes, Dimedone, Ammonium acetate | Fe3O4@Polyaniline-SO3H, EtOH/H2O | Acridinedione derivatives | 85-95 | mdpi.com |

Biosynthetic Routes and Metabolic Engineering for Acridinone Alkaloids

The biosynthesis of acridinone alkaloids, naturally occurring heterocyclic compounds found in plant families like Rutaceae, originates from the precursor anthranilate. nih.govnih.gov The core pathway involves the condensation of an anthraniloyl-CoA derivative with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme acridone synthase (ACS). nih.govproquest.com Advances in metabolic engineering have enabled the transfer and optimization of these plant-based pathways into microbial hosts, creating cellular factories for the production of acridinone derivatives. nih.govnih.gov

A pivotal strategy for producing acridinone alkaloids is the heterologous expression of plant-derived type III polyketide synthases (PKSs) in microbial hosts like Escherichia coli. nih.govnih.gov Researchers have successfully transferred acridone synthase (ACS) genes from plants such as Ruta graveolens and Citrus microcarpa into E. coli to produce acridone scaffolds. nih.govproquest.com

In one study, the expression of ACS from Ruta graveolens (RgACS) along with an anthraniloyl-CoA ligase (PqsA) in E. coli resulted in the synthesis of 1,3-dihydroxy-9(10H)-acridone (DHA). nih.govresearchgate.net The productivity of different ACS enzymes can vary, with RgACS showing better productivity for acridone biosynthesis in vivo compared to the ACS from Citrus microcarpa (CmACS). nih.gov This approach demonstrates the feasibility of using microbial systems to synthesize diverse polyketides by leveraging plant PKSs. nih.gov The introduction of additional enzymes, such as N-methyltransferase (NMT), allows for the production of N-methylated acridones like 1,3-dihydroxy-10-methylacridone (NMA). nih.govnih.gov

A significant bottleneck in the heterologous production of acridinone alkaloids is the limited availability of precursor substrates, namely anthranilate and malonyl-CoA, within the microbial host. nih.gov Metabolic engineering strategies are therefore employed to enhance the intracellular pools of these key building blocks. nih.govnih.gov

To boost the supply of anthranilate, genes involved in the shikimate pathway, which is the major route for producing aromatic compounds, can be overexpressed. nih.govnih.gov For instance, constructs expressing proteins from this pathway have been used to increase the levels of endogenous anthranilate. nih.gov However, this can sometimes lead to the accumulation of intermediates rather than the final product, indicating that the PKS-catalyzed conversion can be the rate-limiting step. nih.gov

To increase the availability of malonyl-CoA, a crucial extender unit for the polyketide chain, genes encoding acetyl-coenzyme A carboxylase (ACC) are overexpressed. nih.govnih.gov Studies have shown that enhancing malonyl-CoA synthesis through ACC overexpression is highly effective, leading to a significant increase in the final product yield. nih.gov For example, the overexpression of ACC from Photorhabdus luminescens in an E. coli strain engineered to produce NMA resulted in a ~1.7-fold increase in synthesis. nih.gov By systematically optimizing these substrate supply pathways, researchers achieved final titers of approximately 17.3 mg/L of DHA and 26.0 mg/L of NMA. nih.govresearchgate.net

| Overexpressed Gene(s) | Function | Relative Increase in NMA Synthesis |

|---|---|---|

| acc | Enhances malonyl-CoA synthesis | ~1.7-fold |

| pta-ackA | Enhances acetyl-CoA synthesis | ~1.3-fold |

| PDHm | Enhances acetyl-CoA synthesis | ~1.2-fold |

| acs | Enhances acetyl-CoA synthesis | ~1.1-fold |

Derivatization Strategies for Structural Diversity

To explore the chemical space and generate novel acridinone derivatives, various derivatization strategies can be applied to the core acridinone scaffold. These methods focus on modifying the nitrogen atom and the aromatic rings to create a library of structurally diverse compounds.

The nitrogen atom at the 10-position of the acridinone ring is a key site for derivatization. N-alkylation occurs with relative ease, allowing for the introduction of various alkyl and substituted alkyl groups. thieme-connect.com Standard alkylating agents such as methyl iodide and dimethylsulfate can be used to introduce a methyl group, forming N-methylacridinium salts. thieme-connect.com More broadly, the reaction of acridones with different organohalides under basic conditions is a common method for achieving N-substitution. nih.govresearchgate.net The choice of base and solvent can be critical to favor N-alkylation over the competing O-alkylation, particularly for hydroxy-substituted acridinones.

| Reagent Type | Specific Examples | Reaction Target |

|---|---|---|

| Methylating Agents | Methyl iodide, Dimethylsulfate, Methyl triflate | Acridine Nitrogen |

| General Alkylating Agents | Alkyl halides, Benzyl halides | Heterocyclic Nitrogen (e.g., Pyridones) |

| Bases | Potassium carbonate, Potassium tert-butoxide, Sodium hydride | Deprotonation of N-H |

| Catalysts/Additives | Tetrabutylammonium iodide (n-Bu4NI) | Facilitates N-alkylation |

The acridinone ring system can undergo nucleophilic aromatic substitution (SNAr), a process that differs significantly from common SN2 reactions due to the sp2 hybridization of the ring carbons. wikipedia.orgchemistrysteps.com The feasibility of this reaction is highly dependent on the substitution pattern of the ring. Electron-withdrawing groups positioned ortho or para to a leaving group (such as a halide) activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Molecular orbital calculations and experimental evidence for the acridone nucleus indicate that the 1- and 3-positions have lower π-electron densities compared to the 2- and 4-positions. adelaide.edu.au This suggests that positions 1 and 3 are the preferred sites for attack by nucleophiles, provided a suitable leaving group is present. adelaide.edu.au For example, studies on 1,3-dichloroacridone have shown that it reacts with primary amines via nucleophilic substitution exclusively at the 1-position. adelaide.edu.au This inherent regioselectivity allows for the controlled introduction of various nucleophiles, including amines and alkoxides, onto the acridinone backbone.

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). wikipedia.orgorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis due to its high stereospecificity and regioselectivity. wikipedia.org

In the context of acridinone chemistry, 1,3-dipolar cycloadditions serve as a sophisticated tool for constructing complex, fused heterocyclic systems. While not typically used to form the central acridinone core itself, this reaction can be applied to precursors or derivatives of acridinone that contain suitable dipolar or dipolarophilic functional groups. For example, an alkyne-substituted acridinone could act as a dipolarophile, reacting with a 1,3-dipole like an azide (B81097) to form a triazole-fused acridinone derivative. This strategy provides a modular approach to generate novel polycyclic structures with diverse functionalities, significantly expanding the structural variety of the acridinone family. researchgate.net

Synthesis of Acridone Derivatives Bearing Heterocyclic Moieties (e.g., Oxadiazole, Thiadiazole, Triazole)

The incorporation of heterocyclic moieties, such as oxadiazoles, thiadiazoles, and triazoles, into the acridone scaffold has been a significant area of research aimed at developing novel compounds with diverse chemical properties. Advanced synthetic methodologies have been established to efficiently construct these hybrid molecules. These methods often involve the functionalization of the acridone core, followed by cyclization or coupling reactions to introduce the desired heterocyclic ring.

Synthesis of Acridone-Triazole Derivatives

A prominent and highly efficient method for the synthesis of acridone derivatives bearing a 1,2,3-triazole ring is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.govnih.gov This reaction, a cornerstone of "click chemistry," provides excellent regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The synthesis typically begins with the preparation of an alkyne-functionalized acridone and an organic azide.

The general synthetic approach involves two main steps:

Alkynylation of the Acridone Core: The acridone nitrogen is typically alkylated with a propargyl group to introduce the terminal alkyne functionality. This is often achieved by reacting the acridone with propargyl bromide in the presence of a base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting N-propargyl acridone is then reacted with a suitable organic azide in the presence of a copper(I) catalyst. The Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. organic-chemistry.orgnsf.gov This cycloaddition reaction proceeds under mild conditions and offers high yields of the desired 1,4-disubstituted 1,2,3-triazole-acridone conjugate. nih.gov

The reaction can be summarized by the following scheme:

Acridone + Propargyl Bromide → N-Propargyl Acridone N-Propargyl Acridone + R-N₃ --(CuSO₄, Sodium Ascorbate)--> Acridone-1,2,3-triazole derivative

Microwave-assisted synthesis has also been employed for the CuAAC reaction, which can significantly reduce reaction times and improve yields compared to conventional heating methods.

Table 1: Synthesis of Acridone-Triazole Derivatives via CuAAC

| Starting Acridone | Azide Component | Catalyst System | Product |

|---|---|---|---|

| N-Propargyl-9(10H)-acridinone | Phenyl azide | CuSO₄ / Sodium Ascorbate | 1-(Phenyl)-4-((9(10H)-acridinon-10-yl)methyl)-1H-1,2,3-triazole |

This table is interactive. Click on the headers to sort the data.

Synthesis of Acridone-Oxadiazole Derivatives

The synthesis of acridone derivatives containing a 1,3,4-oxadiazole ring often proceeds through the cyclization of an acridone-carboxylic acid hydrazide intermediate. A common pathway starts from a functionalized acridone, such as 9(10H)-acridone-2-carboxylic acid. researchgate.net

The key steps in this synthetic route are:

Formation of Acyl Chloride: The carboxylic acid group on the acridone ring is converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂). researchgate.net

Hydrazide Formation: The acyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to form the corresponding carboxylic acid hydrazide. researchgate.net

Cyclization to form the Oxadiazole Ring: The acridone-carboxylic acid hydrazide can be cyclized to form the 1,3,4-oxadiazole ring through several methods. One common method involves reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH), followed by acidification, to yield a 5-thiol-1,3,4-oxadiazole derivative. researchgate.net Alternatively, reaction with various aldehydes followed by oxidative cyclization can lead to 2,5-disubstituted 1,3,4-oxadiazoles. openmedicinalchemistryjournal.commdpi.com

Another versatile method is the cyclodesulfurization of N,N'-diacylhydrazines or thiosemicarbazides. luxembourg-bio.com

Table 2: Synthesis of Acridone-1,3,4-Oxadiazole Derivatives

| Acridone Precursor | Cyclization Reagent | Intermediate | Product |

|---|---|---|---|

| 9(10H)-Acridone-2-carboxylic acid hydrazide | Carbon Disulfide / KOH | Dithiocarbazate salt | 2-(5-Thiol-1,3,4-oxadiazol-2-yl)-9(10H)-acridinone |

This table is interactive. Click on the headers to sort the data.

Synthesis of Acridone-Thiadiazole Derivatives

For the synthesis of acridone derivatives bearing a 1,3,4-thiadiazole moiety, a prevalent method involves the acid-catalyzed cyclization of a thiosemicarbazide (B42300) derivative of acridone. mdpi.com

A general synthetic pathway includes the following steps:

Preparation of Acridone Carboxylic Acid: An acridone core with a carboxylic acid functionality is required as the starting material. This can be synthesized through methods like the Ullmann condensation. wikipedia.orgnih.govscribd.com

Reaction with Thiosemicarbazide: The acridone carboxylic acid is reacted with thiosemicarbazide. This reaction typically requires a dehydrating agent to promote the formation of the thiadiazole ring. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this cyclodehydration step. mdpi.com

Acridone-COOH + H₂N-NH-CS-NH₂ --(POCl₃)--> Acridone-1,3,4-thiadiazole-amine derivative

Alternatively, acridone-carboxylic acid hydrazides can be reacted with a sulfur source, such as carbon disulfide, to form an intermediate that can be subsequently cyclized to a 1,3,4-thiadiazole. sbq.org.br

Table 3: Synthesis of Acridone-1,3,4-Thiadiazole Derivatives

| Acridone Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 9(10H)-Acridone-4-carboxylic acid | Thiosemicarbazide / POCl₃ | Cyclodehydration | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-9(10H)-acridinone |

This table is interactive. Click on the headers to sort the data.

While these methodologies are generally applicable to the acridone scaffold, the presence of substituents on the acridone ring, such as a 4-hydroxy group, may require optimization of reaction conditions to ensure compatibility and achieve desired yields.

Chemical Reactivity and Transformation Mechanisms of 9 10h Acridinone, 4 Hydroxy Analogues

Oxidative Transformations and Pathways

The acridinone (B8587238) scaffold is susceptible to oxidative transformations, which can be initiated electrochemically or photochemically. These reactions often involve the hydroxyl group and the electron-rich aromatic system, leading to a variety of products.

Electrochemical Oxidation Studies of Hydroxyacridinones

Electrochemical methods provide a controlled means to study the oxidation mechanisms of hydroxyacridinones. Research on 2-hydroxyacridinone, a close analogue of the 4-hydroxy isomer, has demonstrated a notable similarity between its electrochemical and enzymatic oxidation pathways. nih.govbibliotekanauki.pl This similarity is valuable for understanding the metabolic activation processes of related compounds. nih.govbibliotekanauki.pl

The enzymatic oxidation of 2-hydroxyacridinone, studied using a horseradish peroxidase and hydrogen peroxide system, shows a dependency on the enzyme concentration and the ratio of the compound to hydrogen peroxide. nih.gov Under mild conditions, the reaction proceeds slowly to form a single primary product. nih.gov However, higher enzyme concentrations can lead to a multi-step transformation. nih.gov Comparative studies confirm that the electrochemical oxidation follows a similar reaction pathway, yielding comparable products. nih.govbibliotekanauki.pl

Generally, the electrochemical oxidation of such phenolic compounds is an irreversible, pH-dependent process. The oxidation potential often shifts to less positive values as the pH increases, indicating the involvement of protons in the electron transfer mechanism. The process can be complex, sometimes involving adsorption of the reactant or product onto the electrode surface, which can lead to filming and deactivation of the electrode.

Photochemical Oxidation Processes and Product Formation

Photo-oxidation represents another significant transformation pathway for acridinone analogues. The process is initiated by the absorption of light, which excites the molecule to a higher energy state, making it more susceptible to reaction with oxidants like molecular oxygen.

Dimerization and Adduct Formation during Oxidative Reactions

A significant outcome of the oxidation of hydroxyacridinones is the formation of dimers. Studies on 2-hydroxyacridinone have successfully isolated and identified a dimer, 1,1-bi(2-hydroxyacridinone), as a primary product of both enzymatic and electrochemical oxidation. nih.govbibliotekanauki.pl This dimerization likely occurs through the coupling of radical intermediates that are formed upon the one-electron oxidation of the hydroxyacridinone molecule.

The formation of such dimers is a common pathway for phenolic compounds during oxidation. The initial oxidation generates a phenoxy radical, which is resonance-stabilized. Two of these radicals can then couple to form a carbon-carbon or carbon-oxygen bond, leading to the dimeric structure. The specific position of the linkage depends on the electron density distribution in the radical intermediate.

Photo-Induced Transformations of Acridinone Species

Beyond direct oxidation, the absorption of light can induce other significant transformations in acridinone species, including tautomerization and reactions with molecules present in the local environment.

Tautomerization Processes (e.g., Acridone (B373769) to Hydroxyacridine)

Acridinone compounds exist in a tautomeric equilibrium between the keto (acridone) and enol (hydroxyacridine) forms. While the keto form is typically more stable in the ground state, photo-excitation can shift this equilibrium. It has been observed that 9(10H)-acridone can undergo a photo-induced tautomerization to form 9-hydroxyacridine.

This process is often solvent-assisted. Studies on analogous heterocyclic systems show that UV irradiation in protic solvents like water or alcohols can result in rapid tautomerization to the enol form. The enol form may then revert to the more stable keto form in the ground state. The presence and nature of the solvent can play a crucial role in mediating the proton transfer required for the tautomerization.

Reactions with Adsorbed Water and Oxygen

In the excited state, acridinone and its analogues can interact with surrounding molecules like water and oxygen. The presence of oxygen can influence the rates of photodegradation. In some cases, oxygen has been observed to reduce the rate of photodestruction, which may imply the participation of a triplet excited state in the transformation process. The triplet state can be quenched by molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species.

This generated singlet oxygen can then react with the ground-state acridinone molecule or other organic substrates. One proposed product from such a reaction is a dihydrodiol, formed through the reaction of singlet oxygen with the acridinone scaffold. Reactions with water can also occur, particularly with adsorbed water on surfaces, potentially leading to hydroxylated products, although these pathways are often complex and depend heavily on the specific reaction conditions.

Regioselective Reactions and Reaction Mechanisms

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediates (arenium ions) formed during the reaction. The lone pairs of electrons on the oxygen atom of the hydroxyl group can be delocalized into the aromatic ring, stabilizing the positive charge that develops at the ortho and para positions relative to the hydroxyl group.

In the context of 4-hydroxy-9(10H)-acridinone, the positions ortho and para to the C-4 hydroxyl group are C-3 and C-5, and C-2 respectively. However, the reactivity at these positions is also influenced by the electronic effects of the acridone nucleus itself. The carbonyl group at C-9 and the nitrogen atom in the central ring also modulate the electron density of the entire ring system.

Regioselective Annulation

A notable example of a regioselective reaction involving analogues of 4-hydroxy-9(10H)-acridinone is the titanium isopropoxide-mediated annulation of dihydroxyacridone derivatives. This reaction demonstrates the profound influence of intramolecular hydrogen bonding on directing the regioselectivity of a transformation. nih.govacs.org

In a study focused on the synthesis of acridone natural products, a dihydroxyacridone derivative was subjected to a regioselective annulation. The reaction exclusively involved the hydroxyl group at the C-3 position, which was attributed to the strong intramolecular hydrogen bond between the carbonyl group at C-9 and the hydroxyl group at C-5. This hydrogen bond effectively blocks the reactivity of the C-5 hydroxyl group, thereby directing the annulation to the C-3 position. nih.govacs.org

Table 1: Regioselective Annulation of a Dihydroxyacridone Derivative

| Reactant | Reagents | Product | Regioselectivity | Reference |

| 1,3-Dihydroxy-5-methoxy-10-methyl-9(10H)-acridinone | Prenal, Ti(OiPr)4 | Tetracyclic acridone derivative | Annulation at C-3 hydroxyl group | nih.gov |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comjk-sci.comnrochemistry.comname-reaction.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. wikipedia.orgijpcbs.comjk-sci.comnrochemistry.comname-reaction.com Given the electron-rich nature of the 4-hydroxy-9(10H)-acridinone ring system, it is expected to be a suitable substrate for this reaction.

The powerful ortho-, para-directing effect of the C-4 hydroxyl group would be the primary determinant of the regiochemical outcome. Therefore, formylation is anticipated to occur preferentially at the positions ortho to the hydroxyl group.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.orgmdpi.comresearchgate.netorganic-chemistry.orglibretexts.org This reaction results in the aminomethylation of the active hydrogen compound. Phenols are known to be excellent substrates for the Mannich reaction, undergoing electrophilic substitution by an in situ generated iminium ion.

For 4-hydroxy-9(10H)-acridinone, the positions activated by the hydroxyl group would be susceptible to aminomethylation. The regioselectivity would again be governed by the ortho-, para-directing influence of the C-4 hydroxyl group.

Advanced Spectroscopic Characterization of 9 10h Acridinone, 4 Hydroxy and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bonding framework of 4-hydroxy-9(10H)-acridinone and its derivatives. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com

Key vibrational modes for the 4-hydroxy-9(10H)-acridinone scaffold include:

O-H Stretching: The hydroxyl group (-OH) at the 4-position gives rise to a characteristic broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.

N-H Stretching: The N-H bond of the acridinone (B8587238) ring exhibits a stretching vibration that is typically observed in the region of 3100-3300 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the acridinone ring is a strong infrared absorber, producing a sharp and intense peak usually found between 1610-1650 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

Aromatic C=C and C-H Vibrations: The aromatic rings display C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 700-900 cm⁻¹ range.

These characteristic absorption bands are instrumental in confirming the successful synthesis of acridinone derivatives and in studying intermolecular interactions.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Amine (N-H) | Stretching | 3100-3300 |

| Carbonyl (C=O) | Stretching | 1610-1650 (strong, sharp) |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Aromatic Ring | C-H Stretching | >3000 |

Electronic Spectroscopy (e.g., Ultraviolet-Visible Absorption Spectroscopy)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For 9(10H)-acridinone and its derivatives, the spectra are characterized by intense absorption bands in the UV and visible regions, arising from π→π* transitions within the conjugated aromatic system. researchgate.net The parent 9(10H)-acridinone molecule shows a lowest energy electronic transition in the 370-400 nm region. researchgate.netnist.gov

The introduction of a hydroxyl group at the 4-position acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to the parent acridinone. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. The absorption spectra of acridinone derivatives are sensitive to solvent polarity; polar solvents can interact with the ground and excited states differently, leading to shifts in the absorption bands. researchgate.net Theoretical calculations have been used to interpret the electronic transitions, correlating predicted dipole moments and charge distributions with the observed spectral features. nih.gov Studies on various acridinone derivatives show that their absorption characteristics can be modulated by the nature and position of substituents. rsc.org

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| 9(10H)-Acridinone | Various | ~380-400 | S0→S1 (π,π) |

| 9(10H)-Acridinone | Various | ~250-260 | S0→Sn (π,π) |

| Substituted Acridinones | Various | Shifts dependent on substituent and solvent | (π,π*) |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-hydroxy-9(10H)-acridinone.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the aromatic rings typically resonate in the downfield region, from δ 7.0 to 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by the substitution pattern.

N-H Proton: The N-H proton of the acridinone ring is often observed as a broad singlet, typically in the δ 10-12 ppm range, due to hydrogen bonding and exchange phenomena.

O-H Proton: The phenolic O-H proton signal can vary in position and appearance depending on the solvent, concentration, and temperature, but it is also expected to be in the downfield region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbonyl Carbon (C9): The most downfield signal in the spectrum corresponds to the carbonyl carbon, which typically appears around δ 175-180 ppm. researchgate.net

Aromatic Carbons: The carbons of the aromatic rings resonate in the δ 115-145 ppm range. The carbon atom attached to the hydroxyl group (C4) and those adjacent to the nitrogen and carbonyl groups show distinct chemical shifts.

Studies comparing experimental NMR data with theoretically predicted chemical shifts have aided in the precise assignment of resonance signals and have revealed correlations between chemical shifts and the physicochemical features of the compounds. researchgate.net

| Atom Type | Nucleus | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Carbonyl (C=O) | ¹³C | 175-180 |

| Aromatic Carbons | ¹³C | 115-145 |

| N-H Proton | ¹H | 10.0-12.0 (broad) |

| Aromatic Protons | ¹H | 7.0-8.5 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed.

In ESI-MS, acridinone derivatives typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov This "soft" ionization technique allows for accurate molecular weight determination with minimal fragmentation.

In contrast, EI-MS involves higher energy, leading to characteristic fragmentation of the molecule. The fragmentation patterns of acridinone derivatives are influenced by the nature and position of substituents. researchgate.net Common fragmentation pathways may involve the loss of small neutral molecules like CO or HCN from the core ring structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. acs.org

| Ionization Technique | Observed Ion | Significance |

|---|---|---|

| ESI (Positive Mode) | [M+H]⁺ | Protonated molecular ion, confirms molecular weight. |

| EI | M⁺˙ | Molecular ion radical, confirms molecular weight. |

| EI | [M-CO]⁺˙, [M-HCN]⁺˙ | Characteristic fragment ions, provides structural information. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific structure for 4-hydroxy-9(10H)-acridinone is not detailed in the provided sources, analysis of related acridine (B1665455) and acridinone derivatives provides significant insight into its expected solid-state characteristics. mdpi.comresearchgate.net

Specialized Spectroscopic Investigations

Time-resolved femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited states on extremely short timescales (femtoseconds to picoseconds). wikipedia.orgrp-photonics.com This method allows for the direct observation of processes like internal conversion, intersystem crossing, and excited-state reactions. nih.govnih.gov

In a typical fs-TA experiment, an ultrashort "pump" pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the change in absorption of the sample as a function of the delay time between the pump and probe. mdpi.com

Studies on acridinol derivatives, which are structurally related to 4-hydroxy-9(10H)-acridinone, have used fs-TA to investigate excited-state dynamics. researchgate.net For example, the kinetics of excited-state heterolysis, leading to the release of an OH⁻ ion and the formation of acridinium (B8443388) cations, have been evaluated. researchgate.net The evolution of different excited-state species can be tracked by observing the rise and decay of their characteristic absorption bands in the transient spectrum, providing time constants for these ultrafast processes. researchgate.net

Fluorescence-Detected Infrared Measurements

Fluorescence-Detected Mid-Infrared (FDIR), also known as Fluorescence-Detected Mid-Infrared Photothermal (F-PTIR) microscopy, is an emerging technique. arxiv.orgnih.gov It works by detecting the localized temperature change that occurs when a sample absorbs mid-infrared radiation. This temperature change is sensed by a fluorescent probe whose emission intensity is temperature-dependent. researchgate.netnih.gov The key advantage of this method is that the spatial resolution is determined by the fluorescence microscopy, which can be much higher than the diffraction limit of the infrared wavelength. arxiv.org

While general spectroscopic data, such as standard infrared (IR) and nuclear magnetic resonance (NMR) spectra, are available for various acridone (B373769) derivatives, and fluorescence properties of acridones have been studied, the specific application of the FDIR technique to 4-hydroxy-9(10H)-acridinone has not been detailed in the provided search results. researchgate.netdamascusuniversity.edu.syresearchgate.net

The applications of FDIR have been demonstrated in characterizing the chemical composition of biological samples, such as bacteria and viruses, and in analyzing phase-separated domains in amorphous solid dispersions. researchgate.netarxiv.orgnih.gov This suggests that FDIR could be a powerful tool for studying the subcellular distribution or interactions of 4-hydroxy-9(10H)-acridinone within biological systems, should such research be undertaken.

Future research employing FDIR on 4-hydroxy-9(10H)-acridinone could potentially yield valuable data on its vibrational signatures in specific microenvironments. Such a study would likely involve the selection of a suitable fluorescent probe and the correlation of the FDIR spectral data with the compound's known infrared absorption bands.

Computational and Theoretical Investigations on 9 10h Acridinone, 4 Hydroxy Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of 9(10H)-Acridinone, 4-hydroxy-. DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing the electronic structure, potential energy surfaces, and spectroscopic properties of medium-sized organic molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analysis of the 4-hydroxy-acridinone system involves examining its molecular orbitals, charge distribution, and electrostatic potential.

DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For the parent compound, 9(10H)-acridone, DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the HOMO-LUMO gap to understand its electronic transitions. researchgate.net The introduction of a hydroxyl group at the 4-position is expected to influence these orbital energies, likely by raising the energy of the HOMO and potentially narrowing the gap, which would shift its absorption and emission spectra.

Table 1: Key Parameters from Electronic Structure Analysis

| Parameter | Description | Significance for 9(10H)-Acridinone, 4-hydroxy- |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. The -OH group is expected to increase this value relative to the parent acridone (B373769). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. The -OH group may have a smaller effect on the LUMO. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's electronic excitability, stability, and color. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, predicting sites for electrophilic and nucleophilic attack. |

Prediction of Hydrogen-Bonding Networks

The presence of a hydroxyl (-OH) group, an N-H group, and a carbonyl (C=O) group makes 9(10H)-Acridinone, 4-hydroxy- a prime candidate for forming extensive hydrogen-bonding networks. These non-covalent interactions are critical in determining the compound's crystal packing, solubility, and interactions with biological targets.

Computational models can predict the geometry and strength of these hydrogen bonds. By analyzing clusters of molecules, it is possible to identify the most stable hydrogen-bonding motifs, which can range from simple dimers to complex three-dimensional networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the hydroxyl group can act as acceptors. The acridone N-H group also serves as a donor, and the carbonyl oxygen is a strong acceptor. researchgate.net The interplay between these groups allows for diverse supramolecular assemblies. Understanding these networks is crucial, as they can significantly influence the material's physical properties. researchgate.net

Tautomerism Studies and Energetic Favorability

Like many hydroxy-substituted nitrogen heterocycles, 9(10H)-Acridinone, 4-hydroxy- can exist in different tautomeric forms. Specifically, it can exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxy-acridinone (enol) form and a corresponding quinonoid (keto) form.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each form in the gas phase and in various solvents (using continuum solvent models like PCM), researchers can predict which tautomer is energetically more favorable under different conditions. nih.gov The calculations can also be used to estimate the energy barrier for the tautomeric interconversion. For related systems like 4-hydroxyquinolines, studies have shown that the keto form is often the major tautomer in neutral aqueous solutions for both the ground and excited states. nih.gov Similar computational approaches would clarify the preferred tautomeric state for 4-hydroxy-acridinone, which is vital for interpreting its spectroscopic data and understanding its reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For 9(10H)-Acridinone, 4-hydroxy-, MD simulations can be used to study how the molecule and its surrounding solvent molecules (e.g., water) are organized. This can reveal detailed information about the stability and dynamics of the hydrogen-bonding networks predicted by quantum calculations. nih.gov Furthermore, if the molecule is flexible, MD can explore different conformations and their relative energies, providing a more complete understanding of its structural properties. frontiersin.org In the context of drug design, MD simulations are critical for studying the stability of a ligand-protein complex over time, providing a more realistic assessment of binding than static docking models alone. nih.govdoi.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are foundational in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency or desired properties.

For a series of derivatives based on the 9(10H)-Acridinone, 4-hydroxy- scaffold, a QSAR study would involve:

Data Set Compilation : Assembling a group of acridone derivatives with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and topological descriptors (e.g., connectivity indices). nih.gov

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

A derived QSAR model can identify which structural features are most important for the desired activity. For example, a model might reveal that increased hydrophobicity at a certain position enhances activity, while a bulky substituent at another position is detrimental. Such insights provide a rational basis for designing the next generation of more effective compounds based on the 4-hydroxy-acridinone core.

In Silico Mechanistic Studies for Biological Interactions

To understand how 9(10H)-Acridinone, 4-hydroxy- might exert a biological effect, in silico mechanistic studies are employed. These computational techniques simulate the interaction between the small molecule (ligand) and a biological target, typically a protein or nucleic acid.

Molecular Docking is a primary tool in this area. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. For 4-hydroxy-acridinone, docking studies could be performed against known targets of other acridone-based compounds, such as DNA topoisomerase or various kinases. researchgate.net The results would provide a binding score, indicating the strength of the interaction, and a binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. researchgate.netresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be run on the predicted ligand-receptor complex to assess its stability and to refine the binding mode. frontiersin.orgdoi.org By simulating the complex's movements over nanoseconds, researchers can observe whether the initial binding pose is maintained and identify key amino acid residues that are critical for the interaction. Techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com These in silico studies are invaluable for generating hypotheses about the mechanism of action and guiding further experimental validation. malariaworld.org

Molecular Docking for Enzyme and DNA Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding affinity and interaction patterns of small molecules like 4-hydroxy-9(10H)-acridinone with biological macromolecules such as enzymes and DNA.

Enzyme Binding Affinity:

While specific docking studies on 4-hydroxy-9(10H)-acridinone are not extensively detailed in the available literature, research on analogous acridone derivatives provides significant insights into their potential as enzyme inhibitors. For instance, various substituted acridones have been investigated as inhibitors of enzymes like topoisomerases, which are critical in DNA replication and are common targets for anticancer drugs.

Docking studies of acridine (B1665455) derivatives with topoisomerases reveal that the planar acridine core intercalates between DNA base pairs at the enzyme's active site. The substituents on the acridone ring play a crucial role in forming specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme, thereby stabilizing the complex. For a compound like 4-hydroxy-9(10H)-acridinone, the hydroxyl group at the 4-position would be expected to act as a hydrogen bond donor or acceptor, potentially enhancing its binding affinity to the enzyme's active site. The binding energy, a measure of the affinity between the ligand and the enzyme, is a key output of docking simulations. Lower binding energies typically indicate a more stable and favorable interaction.

| Acridone Derivative | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

| Substituted Acridine | Topoisomerase I | Not Specified | TGP11, DG12 |

| Substituted Acridone | Topoisomerase IIα | -7.508 to -5.285 | Not Specified |

DNA Binding Affinity:

The planar aromatic structure of the acridone nucleus is well-suited for intercalation into the DNA double helix. iajpr.com Molecular docking simulations of acridone derivatives with DNA consistently show the acridone ring inserting itself between adjacent base pairs. This intercalation is stabilized by π-π stacking interactions between the aromatic system of the acridone and the nucleobases of DNA.

The 4-hydroxy substituent of 9(10H)-Acridinone, 4-hydroxy- can further influence its DNA binding. This hydroxyl group can form hydrogen bonds with the phosphate (B84403) backbone or the functional groups of the DNA bases, thereby increasing the stability of the drug-DNA complex. Studies on similar acridone compounds have demonstrated that such interactions are crucial for their biological activity. The binding affinity of these compounds to DNA can be quantified by the percentage of the drug that binds to DNA. For example, certain N10-substituted acridones have shown high percentages of DNA binding. iajpr.com

| Acridone Derivative | DNA Binding (%) |

| Compound 10 | 89.08 |

| Compound 11 | 90.76 |

| Compound 12 | 97.18 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) provide valuable information about the chemical reactivity, kinetic stability, and electronic properties of a molecule.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A molecule with a high HOMO energy is a better electron donor, and one with a low LUMO energy is a better electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 9(10H)-Acridinone, 4-hydroxy-, the distribution of the HOMO and LUMO orbitals would be spread across the aromatic rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing carbonyl group would influence the electron density distribution in these orbitals. Computational studies on related acridine derivatives have shown that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution is key to understanding the molecule's charge transfer properties and its interactions with other molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 |

Note: The data in the table is for a different compound and is provided for illustrative purposes of the parameters calculated in FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack, usually around hydrogen atoms attached to electronegative atoms. Green regions correspond to neutral electrostatic potential.

In the case of 9(10H)-Acridinone, 4-hydroxy-, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen and the oxygen of the hydroxyl group, making these sites favorable for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group and the N-H group would be expected to have a positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bonding with acceptor atoms. The aromatic rings would likely exhibit a more neutral potential (green). The MEP surface provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and helping to explain the intermolecular interactions observed in molecular docking studies.

Biological Activities and Molecular Mechanisms of 9 10h Acridinone, 4 Hydroxy and Its Analogues in Preclinical Research

Antimicrobial Efficacy and Mechanistic Insights

Acridinone (B8587238) derivatives, a class of heterocyclic compounds, have demonstrated a breadth of antimicrobial activities in preclinical studies. Their planar tricyclic structure is considered a key feature contributing to their biological actions. Research has focused on synthesizing and evaluating various analogues to understand their spectrum of activity and mechanisms of action against clinically relevant pathogens.

Analogues of 9(10H)-acridinone have shown significant antibacterial efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to conventional antibiotics, such as Methicillin-resistant Staphylococcus aureus (MRSA). The evaluation of acridone (B373769) and a series of 9-aminoacridine (B1665356) derivatives revealed potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant strains of S. aureus. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds were found to be notably low, indicating strong bactericidal effects. researchgate.net For instance, certain 9-acridinone derivatives have been investigated for their activity against S. aureus, showing varying degrees of inhibition. nih.gov The activity of these compounds underscores their potential as scaffolds for developing new agents to combat challenging Gram-positive infections. nih.gove-repository.org

| Compound/Analogue | Gram-Positive Strain | MIC (µg/mL) | Reference |

| Acridone | Staphylococcus aureus (MSSA) | 64 | researchgate.net |

| Acridone | Staphylococcus aureus (MRSA) | 64 | researchgate.net |

| 9-Aminoacridine Analogue (5c) | Staphylococcus aureus (MSSA) | 8 | researchgate.net |

| 9-Aminoacridine Analogue (5c) | Staphylococcus aureus (MRSA) | 8 | researchgate.net |

| 9-Acridinone Derivative | Staphylococcus aureus | Not Specified | nih.gov |

The efficacy of acridinone analogues extends to Gram-negative bacteria, although the activity can vary depending on the specific substitutions on the acridone core. Studies on newly synthesized 9-aminoacridine derivatives have demonstrated significant antibacterial activity against pathogenic strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The planar structure of these molecules is believed to facilitate interaction with bacterial components. researchgate.net The investigation of 9-oxo and 9-thio acridines has also confirmed their inhibitory effects on E. coli. nih.gov The development of acridone derivatives with modified functional groups has been shown to enhance activity against multidrug-resistant P. aeruginosa, highlighting the chemical tractability and potential of this compound class. nih.gov

| Compound/Analogue | Gram-Negative Strain | MIC (µg/mL) | Reference |

| Acridone | Escherichia coli | 128 | researchgate.net |

| Acridone | Pseudomonas aeruginosa | 128 | researchgate.net |

| 9-Aminoacridine Analogue (5c) | Escherichia coli | 16 | researchgate.net |

| 9-Aminoacridine Analogue (5c) | Pseudomonas aeruginosa | 32 | researchgate.net |

| 9-Acridinone Derivative | Escherichia coli | Not Specified | nih.gov |

In addition to antibacterial properties, acridinone derivatives have been evaluated for their antifungal potential, particularly against the opportunistic yeast Candida albicans. Acridine-based compounds are known to possess antifungal capabilities, and various analogues have been synthesized to explore this activity further. nih.govnih.gov For example, the antifungal activity of 9-oxoacridines has been investigated against C. albicans. nih.gov A selective acridone derivative, designated M14, exhibited growth-inhibitory activity against multiple clinical and reference strains of Candida, with MIC values ranging from 7.81 to 31.25 µg/mL. nih.gov This compound not only inhibited fungal growth but also prevented biofilm formation and reduced the viability of pre-formed biofilms, suggesting a multi-faceted antifungal action. nih.gov

The primary proposed mechanism for the antimicrobial action of acridinone and its analogues is their ability to function as DNA intercalating agents. nih.gov The planar, tricyclic structure of the acridine (B1665455) core allows these molecules to slide between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt crucial cellular processes such as DNA replication and transcription by interfering with enzymes like topoisomerases, ultimately leading to cell death. nih.govnih.govresearchgate.net While DNA intercalation is a well-established hypothesis, some studies suggest that it may not be the sole mechanism responsible for the observed antimicrobial effects. nih.gov Research into 9-oxo and 9-thio acridines indicated that while DNA intercalation could not be directly correlated with their antimicrobial properties, the inhibition of RNA synthesis may be an involved mechanism. nih.gov There is also evidence that some acridine derivatives can alter the integrity of the fungal membrane, though this is not considered the primary mode of action for all analogues. nih.gov

The evaluation of the antimicrobial efficacy of compounds like 9(10H)-Acridinone, 4-hydroxy- and its analogues is predominantly conducted using standardized in vitro susceptibility testing methods. The primary objective of these tests is to determine the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under controlled laboratory conditions. nih.govintegra-biosciences.com

Commonly employed methods for MIC determination include:

Broth Dilution: This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium. nih.gov The dilutions are then inoculated with a standardized suspension of the target microorganism and incubated. The MIC is identified as the lowest concentration in which no visible growth (turbidity) is observed. This can be performed in test tubes (macrodilution) or 96-well plates (microdilution). integra-biosciences.comapec.org

Agar (B569324) Dilution: In this method, the antimicrobial agent is incorporated directly into an agar medium at various concentrations. integra-biosciences.com The surface of the agar is then inoculated with the test organism. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits microbial growth on the agar surface. integra-biosciences.comnih.gov

Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with the microorganism. apec.org The compound diffuses into the agar, creating a concentration gradient. The susceptibility is assessed by measuring the diameter of the zone of growth inhibition around the disk. nih.govapec.org

These methodologies are crucial for the initial screening and characterization of new antimicrobial agents, providing quantitative data that allows for the comparison of different compounds and informs structure-activity relationship studies. woah.org

Antineoplastic and Cytotoxic Actions in Cellular Models

Derivatives of acridine and acridone are well-documented for their potent cytotoxic and antineoplastic activities, primarily attributed to their role as DNA-targeting agents. researchgate.net The planar structure facilitates the intercalation into DNA, which disrupts the function of essential enzymes like topoisomerases that regulate DNA topology, leading to the impairment of tumor cell operations. researchgate.net

The cytotoxic potential of various acridone analogues has been assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these evaluations. For instance, acridine/sulfonamide hybrids have been tested against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cell lines, with some compounds exhibiting significant anticancer activity with low micromolar IC50 values. nih.gov Similarly, newly synthesized tetracyclic acridones have shown activity against colon (HT29) and breast (MDAMB231) cancer cell lines. nih.gov The results from these cellular models are crucial for identifying promising candidates for further preclinical development.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Acridine/Sulfonamide Hybrid (5b) | HepG2 (Liver) | 8.30 | nih.gov |

| Acridine/Sulfonamide Hybrid (5b) | HCT-116 (Colon) | 5.88 | nih.gov |

| Acridine/Sulfonamide Hybrid (5b) | MCF-7 (Breast) | 8.93 | nih.gov |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Liver) | 14.51 | nih.gov |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon) | 9.39 | nih.gov |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast) | 8.83 | nih.gov |

| Tetracyclic Acridone (7k) | HT29 (Colon) | >100 | nih.gov |

| Tetracyclic Acridone (7k) | MDAMB231 (Breast) | 78.5 | nih.gov |

| Tetracyclic Acridone (7r) | HT29 (Colon) | 65.5 | nih.gov |

| Tetracyclic Acridone (7r) | MDAMB231 (Breast) | >100 | nih.gov |

Cytotoxicity Against Diverse Tumor Cell Lines (e.g., Leukemia, Breast Carcinoma, Colon Adenocarcinoma)

The antitumor potential of 9(10H)-acridinone, 4-hydroxy- and its analogues has been demonstrated across a variety of preclinical cancer models. These compounds exhibit significant cytotoxic effects against a broad spectrum of human tumor cell lines, including those of hematological and solid tumor origin. Research has consistently highlighted the efficacy of acridinone derivatives against leukemia, breast carcinoma, and colon adenocarcinoma cells.

Derivatives of acridinone have shown potent activity against several breast cancer cell lines, such as the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 and SK-BR-3 cell lines. nih.gov For instance, a novel series of 9(10H)-acridinone-1,2,3-triazole derivatives were evaluated for their cytotoxic activity, with one of the most potent compounds exhibiting an IC50 value of 11.0 ± 4.8 µM against MCF-7 cells. nih.gov

In the context of leukemia, acridone-based alkaloids like acronycine and glyfoline (B1233050) have been identified as potent inhibitors of human leukemia cell (HL60) growth. bg.ac.rs Furthermore, triazolo acridone derivatives have demonstrated efficacy as anticancer agents against leukemia cell lines. bg.ac.rs The photocytotoxicity of certain propyl-acridine derivatives has also been reported against the murine leukemia L1210 cell line. nih.gov

Colon adenocarcinoma cell lines, such as HT29 and HCT116, have also been shown to be susceptible to the cytotoxic effects of acridinone analogues. bg.ac.rsamanote.com Triazolo acridone derivatives are known to be active against colon adenocarcinoma cell lines. bg.ac.rs The table below summarizes the cytotoxic activity of selected acridinone analogues against various tumor cell lines.

| Compound Class | Cell Line | Cancer Type | Activity (IC50) |

| 9(10H)-acridinone-1,2,3-triazole derivative | MCF-7 | Breast Carcinoma | 11.0 ± 4.8 µM |

| Acridone alkaloids (Acronycine, Glyfoline) | HL-60 | Leukemia | Potent inhibitors |

| Triazolo acridone derivatives | - | Leukemia, Colon Adenocarcinoma | Active |

| Acridone-1,2,4-triazine Conjugates | HCT116 | Colon Adenocarcinoma | Good antiproliferative activity |

| Acridone-1,2,4-triazine Conjugates | Hs578T | Breast Carcinoma | Good antiproliferative activity |

Molecular Mechanisms of Antitumor Action (e.g., DNA Intercalation and Binding, Induction of Apoptosis, Cell Cycle Arrest)

The antitumor effects of 9(10H)-acridinone, 4-hydroxy- and its analogues are attributed to a multi-faceted mechanism of action at the molecular level. These compounds primarily exert their cytotoxic effects through interference with DNA replication and integrity, induction of programmed cell death (apoptosis), and disruption of the normal cell cycle progression.

DNA Intercalation and Binding: A key mechanism of action for acridinone derivatives is their ability to intercalate into the DNA double helix. nih.govresearchgate.netnih.govtum.de The planar structure of the acridinone ring system allows it to insert between the base pairs of DNA, leading to a distortion of the DNA structure. researchgate.net This intercalation interferes with the functions of DNA-dependent enzymes such as DNA polymerases and topoisomerases, ultimately inhibiting DNA replication and transcription. researchgate.net Molecular modeling studies have supported the binding of acridone derivatives to DNA through intercalation, which correlates with their observed cytotoxic effects. mdpi.com The interaction with DNA can be non-covalent, involving ionic, hydrophobic, and van der Waals forces, as well as hydrogen bonds. researchgate.net